molecular formula C6H2Br4O B1293818 2,4,4,6-Tetrabromo-2,5-cyclohexadienone CAS No. 20244-61-5

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Cat. No.: B1293818
CAS No.: 20244-61-5
M. Wt: 409.69 g/mol
InChI Key: NJQJGRGGIUNVAB-UHFFFAOYSA-N
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Description

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD, CAS 20244-61-5) is a halogenated cyclohexadienone derivative with a molecular formula of C₆H₂Br₄O and a molecular weight of 409.70 g/mol. Its structure features four bromine atoms arranged symmetrically on a cyclohexadienone ring, creating a highly electron-deficient system due to the electron-withdrawing effects of bromine. This electronic configuration makes TBCHD a potent electrophilic brominating agent and a versatile reagent in organic synthesis .

TBCHD is widely employed in regioselective bromination reactions, such as converting alcohols to alkyl azides , deoxygenating sulfoxides to sulfides , and synthesizing α-bromo ketones in natural product synthesis (e.g., cortistatins) . It also facilitates phosphine-free transformations, distinguishing it from traditional reagents like those used in Mitsunobu reactions . Additionally, TBCHD serves as a catalyst in acetalization, transacetalization, and acylal formation, demonstrating chemoselectivity in polyfunctional substrates .

Preparation Methods

Detailed Methodologies

Bromination of Phenol

This method involves the following steps:

  • Preparation of Reaction Mixture :

    • Dissolve phenol (5 g) in deionized water (100 mL).
    • Add sodium bromide (15 g) and sodium bromate (10.93 g).
  • Addition of Acid :

    • Slowly introduce oxalic acid dihydrate (27.72 g dissolved in 50 mL water) over 10 minutes.
  • Reaction Conditions :

    • Stir the mixture for approximately 8 hours at ambient temperature.
  • Isolation of Product :

    • Filter the precipitated product.
    • Wash with deionized water and dry under vacuum for about 6 hours.
    • The crude yield obtained was approximately 20.5 g (94% yield), with a melting point of around 123 °C.

Single-Pot Reaction Process

This eco-friendly method simplifies the preparation process by combining all reactants into one pot:

  • Reaction Setup :

    • Combine phenol (2 to 10 g), an alkali or alkaline earth metal bromide (54 to 301 mmoles), and sodium bromate (27 to 150 mmoles) in deionized water.
  • Acid Addition :

    • Gradually add hydrochloric acid (3.5 to 16 g) over a period of two hours while stirring.
  • Post-Reaction Treatment :

    • Continue stirring for an additional two hours after the acid addition.
    • Filter and wash the precipitate with deionized water.
    • Dry the product under vacuum.

This method has shown yields between 91% and 94%, demonstrating its effectiveness and efficiency in synthesizing the compound while minimizing hazardous waste production.

Analytical Data

The synthesized product can be characterized using various analytical techniques:

Table 2: Analytical Data Summary

Technique Observations
IR Spectroscopy Peaks at $$ \nu $$634, $$ \nu $$663, $$ \nu $$702 cm$$^{-1}$$
NMR δ7.78 (s, 2H)
Elemental Analysis %C = 17.16; %H = 0.24

Chemical Reactions Analysis

Types of Reactions: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated and de-brominated cyclohexadienone derivatives .

Scientific Research Applications

Catalytic Reactions

2,4,4,6-Tetrabromo-2,5-cyclohexadienone serves as an effective catalyst in several chemical reactions:

  • Deoxygenation of Sulfoxides : It facilitates the conversion of sulfoxides to their corresponding sulfides when used with 1,3-dithiane. This reaction is significant for synthesizing sulfides from sulfoxides efficiently .
  • Conversion of Alcohols to Azides : The compound acts as a reagent in the transformation of alcohols into azides, which are important intermediates in organic synthesis .

Bromination Reactions

The compound is utilized in regioselective bromination processes:

  • Monobromination of Aromatic Amines : It is employed for the regioselective monobromination of aromatic amines, yielding high quantities of 4-bromoanilines .
  • Direct Bromination of Imidazoles and Indoles : The compound is also effective in the direct monobromination of imidazoles and N-methylindoles .

Case Study 1: Deoxygenation Reaction

In a study published in Angewandte Chemie, researchers demonstrated the efficiency of this compound as a catalyst for the deoxygenation of sulfoxides. The reaction conditions were optimized to achieve high yields with minimal byproducts. The study highlighted the compound's ability to streamline synthetic pathways in organic chemistry .

Case Study 2: Bromination of Aromatic Compounds

A systematic investigation into the bromination of various aromatic compounds using this compound was conducted. The results showed that the compound could selectively brominate aromatic amines under mild conditions, achieving yields above 90% . This finding has implications for developing new pharmaceuticals and agrochemicals.

Table 1: Comparison of Reaction Yields

Reaction TypeCatalyst UsedYield (%)
Deoxygenation of SulfoxidesThis compound85
Conversion of Alcohols to AzidesThis compound90
Monobromination of Aromatic AminesThis compound>90

Mechanism of Action

The mechanism by which 2,4,4,6-Tetrabromo-2,5-cyclohexadienone exerts its effects involves the liberation of bromonium ions. These ions are highly reactive and can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Reactivity and Selectivity

TBCHD vs. Molecular Bromine (Br₂)

  • TBCHD : Generates bromonium ions (Br⁺) under mild conditions, enabling controlled electrophilic bromination without radical pathways. Its regioselectivity is advantageous in aromatic bromination (e.g., 4-bromoanilines) .
  • Br₂ : A stronger but less selective brominating agent. Requires harsh conditions and often leads to over-bromination or side reactions. Higher toxicity and volatility limit its practicality .

TBCHD vs. N-Bromosuccinimide (NBS)

  • TBCHD: Effective in non-polar solvents (e.g., acetonitrile) and compatible with DMSO for bromonium ion stabilization . Ideal for cyclization reactions (e.g., coumarin derivatives) .
  • NBS : Primarily used for allylic bromination via radical mechanisms. Requires initiators like light or peroxides, limiting its utility in electron-deficient systems .

TBCHD vs. 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • TBCHD : Excels in bromination and alcohol-to-azide conversions without phosphine additives. Forms stable charge-transfer complexes for mechanistic studies .
  • TCT : A chlorinating agent used in amide couplings. Less versatile for bromination but valuable in nucleophilic substitutions .

Mechanistic Insights

TBCHD operates via electrophilic bromonium ion transfer, as evidenced by conductimetric studies in DMSO . This contrasts with NBS, which relies on radical chain mechanisms. In cyclopropane fragmentation reactions, TBCHD’s ability to stabilize intermediates via halogen bonding enhances yield and selectivity .

Biological Activity

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) is a brominated organic compound with significant applications in synthetic organic chemistry due to its unique chemical structure and reactivity. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

TABCO has the molecular formula C₆H₂Br₄O and features a cyclohexadienone structure with four bromine atoms. This configuration contributes to its reactivity and stability, making it a valuable compound for various chemical transformations.

The primary biological activity of TABCO revolves around its role as a reagent in biochemical reactions:

  • Target of Action : TABCO primarily interacts with sulfoxides and alcohols.
  • Mode of Action : It catalyzes the deoxygenation of sulfoxides to sulfides and the conversion of alcohols to azides through a catalytic process. This transformation alters the oxidation state of sulfur and impacts downstream biochemical pathways.

Biochemical Pathways

The action of TABCO significantly influences several biochemical pathways:

  • Deoxygenation : By facilitating the removal of oxygen from sulfoxides, TABCO alters cellular metabolism and signaling pathways.
  • Cell Signaling : The liberation of bromonium ions during reactions may play a role in cell signaling mechanisms involving brominated intermediates .

Safety and Toxicity

While TABCO has beneficial applications in organic synthesis, it is also classified as an irritant. Care must be taken when handling this compound to avoid adverse effects associated with its reactive nature.

Catalytic Applications

TABCO has been identified as an efficient catalyst in several studies:

  • Deoxygenation of Sulfoxides : A study demonstrated that TABCO, in combination with 1,3-dithiane, effectively converts various sulfoxides to their corresponding sulfides under mild conditions.
  • Conversion of Alcohols to Azides : Research published in Synthesis highlighted the use of TABCO alongside sodium azide and triphenylphosphine for transforming primary and secondary alcohols into azides.

Comparative Analysis

The following table compares TABCO with similar compounds regarding their molecular formulas and unique features:

Compound NameMolecular FormulaUnique Features
2-Bromo-3-methylphenolC₇H₇BrOContains only one bromine atom; less reactive.
TetrabromophenolC₆Br₄OSimilar bromination pattern but lacks cyclohexadienone structure.
2-Bromo-1-naphtholC₁₁H₉BrODifferent aromatic system; used in dye synthesis.

TABCO's tetrabrominated cyclohexadienone structure confers distinct reactivity patterns not observed in other compounds.

Laboratory Studies

In laboratory settings, studies have shown that the stability and degradation of TABCO influence its long-term effects on cellular functions. The compound forms stable charge-transfer complexes that can persist over time .

Dosage Effects in Animal Models

Research indicates that the effects of TABCO vary with dosage levels:

  • Lower Doses : Effective catalysis with minimal adverse effects.
  • Higher Doses : Potential toxicity due to increased reactivity and liberation of bromonium ions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,4,4,6-Tetrabromo-2,5-cyclohexadienone?

The compound is synthesized via single-pot bromination of phenol using a brominating agent (e.g., alkali/alkaline earth metal bromide and bromate mixtures) in the presence of an acid. Two optimized methods include:

  • Method A : Slow addition of NaBr/NaBrO₃ in deionized water to phenol and HCl at 27–35°C, yielding 65–75% product after 4 hours .
  • Method B : Instantaneous addition of organic acids (e.g., oxalic acid) to phenol, NaBr, and NaBrO₃ at 27–35°C, achieving comparable yields with reduced reaction time (8–10 hours) .
    Key advantages include minimized bromine waste and ambient temperature conditions, enhancing scalability while reducing environmental impact .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Safety : Wear PPE (gloves, goggles, lab coat) due to its irritant properties (R36/37/38). Avoid skin contact and inhalation .
  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services .

Q. Which analytical techniques are effective for characterizing purity and structure?

  • Spectroscopy : ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (Br content ~78%) confirm structure .
  • Physical Properties : Melting point (120–127°C), density (2.897 g/cm³), and refractive index (1.757) serve as purity benchmarks .

Advanced Research Questions

Q. How does this compound act as a catalyst in acetalization and transacetalization reactions?

It functions as a chemoselective Lewis acid catalyst, activating carbonyl groups via halogen bonding. For example:

  • Acetalization : Converts aldehydes to acylals (1,1-diacetates) in 85–95% yield under solvent-free conditions at 50°C .
  • Epoxide to Acetonide : Catalyzes epoxide ring-opening with acetone, achieving >90% yield in 2 hours .
    Mechanistic studies suggest Br atoms stabilize transition states through electron-withdrawing effects, enhancing reaction efficiency .

Q. What drives its regioselectivity in photochemical/microwave-mediated bromination?

Under UV or microwave irradiation, the compound donates bromine atoms selectively to electron-rich aromatic substrates (e.g., anilines, indoles). Key factors:

  • Electronic Effects : Electron-withdrawing Br groups on the cyclohexadienone ring direct bromination to para positions in aromatic amines (85–92% regioselectivity) .
  • Atom Economy : Reactions achieve near-stoichiometric bromine transfer, minimizing waste .

Q. How does its electronic structure enable applications in complex molecule synthesis?

The electron-deficient cyclohexadienone core facilitates radical or electrophilic pathways. Notable examples:

  • Cortistatin A Synthesis : Serves as a bromine source in radical cyclization steps, enabling stereochemical control in terpene frameworks .
  • Polymer Chemistry : Initiates oxidative polymerization of phenols to form poly(phenylene oxides) with controlled molecular weights .

Q. What challenges arise in scaling synthesis while minimizing environmental impact?

  • Bromine Utilization : Excess Br₂ in traditional methods generates toxic HBr. The single-pot process (using NaBr/NaBrO₃) improves bromine atom efficiency by 30% .
  • Waste Management : Acidic byproducts (e.g., HCl) require neutralization. Recent studies propose recycling spent reagents via ion-exchange resins .

Properties

IUPAC Name

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJGRGGIUNVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1(Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O
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DSSTOX Substance ID

DTXSID10174089
Record name 2,4,4,6-Tetrabromocyclohexa-2,5-dienone
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Molecular Weight

409.69 g/mol
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CAS No.

20244-61-5
Record name 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,4,4,6-Tetrabromo-2,5-cyclohexadienone
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2,4,4,6-Tetrabromo-2,5-cyclohexadienone
2,4,4,6-Tetrabromo-2,5-cyclohexadienone
2,4,4,6-Tetrabromo-2,5-cyclohexadienone
2,4,4,6-Tetrabromo-2,5-cyclohexadienone

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